

(Bromomethyl)trimethylsilane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Bromomethyl)trimethylsilane

Cat. No.: B098641

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This technical guide provides an in-depth overview of **(Bromomethyl)trimethylsilane**, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core properties, key applications with detailed experimental protocols, and reaction mechanisms.

Core Compound Data

(Bromomethyl)trimethylsilane, a valuable synthetic building block, is a colorless liquid at room temperature. Its fundamental properties are summarized below.

Property	Value	References
CAS Number	18243-41-9	[1] [2]
Molecular Formula	C ₄ H ₁₁ BrSi	[1] [2]
Molecular Weight	167.12 g/mol	[1] [2]

Key Applications in Organic Synthesis

(Bromomethyl)trimethylsilane is primarily utilized in two significant areas of organic synthesis: the Peterson olefination for the formation of alkenes and as a protecting group for alcohols.

Application	Description
Peterson Olefination	A reaction that synthesizes alkenes from α -silyl carbanions and carbonyl compounds (aldehydes or ketones). It is considered a silicon-based alternative to the Wittig reaction. [3] [4] [5]
Alcohol Protection	Used to introduce a trimethylsilylmethyl protecting group to alcohols, forming a silyl ether. This masks the reactivity of the hydroxyl group during subsequent synthetic steps. [6] [7]

Experimental Protocols

Peterson Olefination

The Peterson olefination allows for the synthesis of alkenes. The intermediate β -hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions provides stereochemical control over the resulting alkene.[\[8\]](#)[\[9\]](#)

Detailed Experimental Protocol:

- Step 1: Generation of the α -silyl carbanion. **(Bromomethyl)trimethylsilane** is reacted with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., $-78\text{ }^{\circ}\text{C}$) to generate the (trimethylsilyl)methyl lithium reagent in situ.
- Step 2: Reaction with a carbonyl compound. The desired ketone or aldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the solution of the α -silyl carbanion at $-78\text{ }^{\circ}\text{C}$. The reaction mixture is stirred for a specified time (typically 1-2 hours) to form the β -hydroxysilane intermediate.
- Step 3: Work-up and isolation of the β -hydroxysilane (optional). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude β -hydroxysilane can then be purified by column chromatography.

- Step 4: Elimination to form the alkene.
 - Acid-catalyzed elimination (anti-elimination): The purified β -hydroxysilane is dissolved in a suitable solvent and treated with an acid, such as sulfuric acid or p-toluenesulfonic acid, to yield the alkene.[3]
 - Base-catalyzed elimination (syn-elimination): The purified β -hydroxysilane is treated with a base, such as potassium hydride in THF, to induce elimination and form the corresponding alkene.[3]

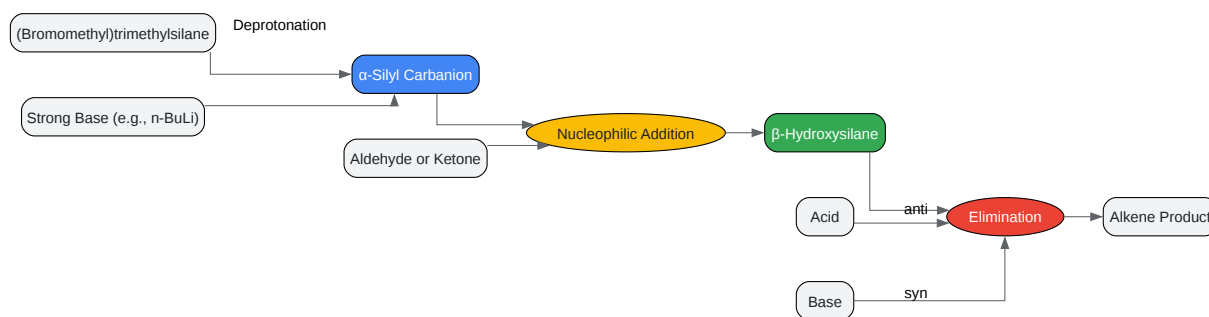
Protection of Alcohols

(Bromomethyl)trimethylsilane can be used to protect hydroxyl groups by forming silyl ethers. This reaction is analogous to the widely used protection with other chlorotrialkylsilanes.[10][11]

General Experimental Protocol:

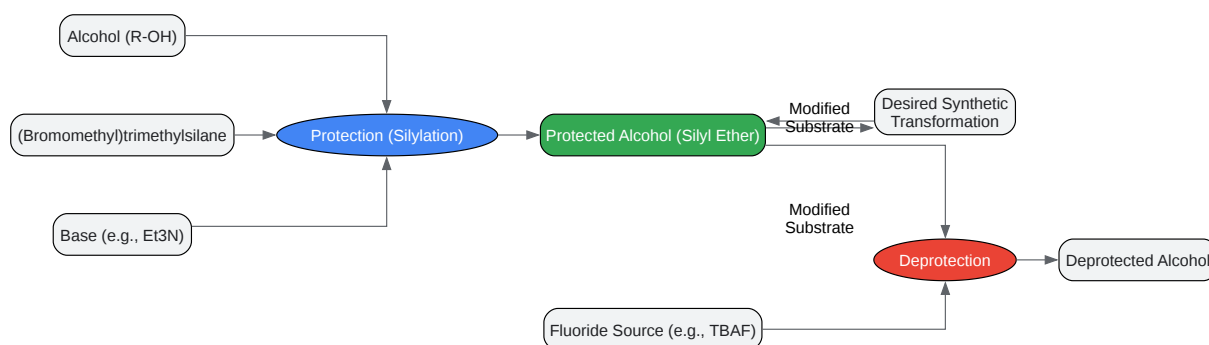
- Step 1: Reaction setup. To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or imidazole, 1.1-1.5 equivalents).
- Step 2: Addition of the silylating agent. **(Bromomethyl)trimethylsilane** (1.1-1.2 equivalents) is added dropwise to the mixture at room temperature.
- Step 3: Reaction monitoring and work-up. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
- Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the pure silyl ether.
- Step 5: Deprotection. The trimethylsilylmethyl ether can be cleaved to regenerate the alcohol using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions.[12]

Reaction Workflows and Mechanisms



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Caption: General workflow for the Peterson Olefination.



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Caption: Workflow for alcohol protection and deprotection.

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